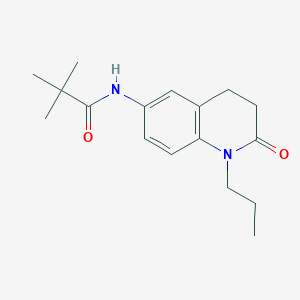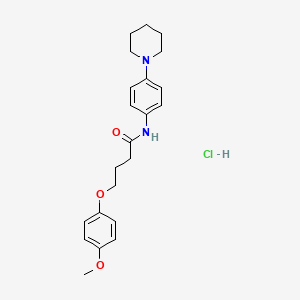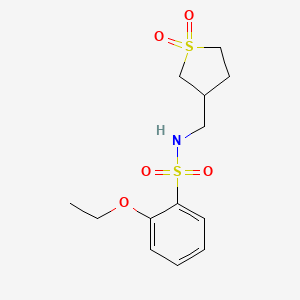![molecular formula C10H16ClNO2 B2993017 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride CAS No. 1208889-84-2](/img/structure/B2993017.png)
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white crystalline appearance and solubility in water and alcohols.
準備方法
The synthesis of 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride typically involves the following steps:
Preparation of 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol: This step involves the reaction of 4-(2-Aminoethyl)phenol with ethylene oxide under controlled conditions to form the desired product.
Formation of Hydrochloride Salt: The resulting 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.
化学反応の分析
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and catalyst in organic synthesis, aiding in the formation of various chemical compounds.
Biology: The compound is employed in biological research for labeling and analysis purposes. It can be used to study cellular processes and interactions.
Medicine: In the medical field, it is investigated for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: The compound is utilized in the production of dyes, coatings, and polymers, contributing to the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride can be compared with other similar compounds, such as:
2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol: The non-hydrochloride form of the compound, which has similar properties but different solubility and stability characteristics.
4-(2-Aminoethyl)phenol: A precursor in the synthesis of the compound, with distinct chemical and physical properties.
2-(4-Aminophenyl)ethanol: Another related compound with different applications and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts unique solubility, stability, and reactivity characteristics, making it suitable for a wide range of applications.
特性
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-6-5-9-1-3-10(4-2-9)13-8-7-12;/h1-4,12H,5-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPFRYMRWRTDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B2992940.png)

![N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2992943.png)




![N-(benzo[d]thiazol-2-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2992949.png)
![3-[4-(propan-2-yl)benzenesulfonyl]-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2992951.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2992952.png)
![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992954.png)

